molecular formula C11H20BrNO B1517013 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1061458-45-4

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1517013
CAS No.: 1061458-45-4
M. Wt: 262.19 g/mol
InChI Key: DVLSDKCGQDGISW-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1061458-45-4) is a high-value chemical intermediate designed for advanced research and development applications . This compound features a piperidine ring substituted with a bromomethyl group at the 4-position and a sterically hindered 2,2-dimethylpropanoyl (pivaloyl) group on the nitrogen atom, giving it a molecular formula of C11H20BrNO and a molecular weight of 262.18 g/mol . The bromomethyl moiety serves as a versatile handle for further functionalization, making this reagent an excellent building block for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. This chemical is offered with a purity of 97% and is supplied as a solid that requires storage at -4°C for short-term stability (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) . Its primary research value lies in its application as a synthetic intermediate for the development of potential pharmaceutical compounds, where the piperidine scaffold is a common structural motif. The reactive bromomethyl group allows researchers to readily form carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships in bioactive molecule design. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions, including wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSDKCGQDGISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, with the CAS number 1061458-45-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20BrNO
  • Molecular Weight : 262.19 g/mol
  • Structure : The compound features a piperidine ring substituted with a bromomethyl group and a ketone functional group.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives of piperidine have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. A study demonstrated that certain alkyl-substituted derivatives exhibited selective inhibition on BChE, which is crucial for therapeutic strategies against neurodegenerative diseases .

2. Inhibition of Enzymatic Activity

The compound's structural analogs have been evaluated for their ability to inhibit key enzymes:

  • AChE and BChE Inhibition : Compounds exhibiting AChE/BChE inhibition are vital in treating cognitive disorders. The IC50 values for various derivatives suggest that modifications in the piperidine structure can enhance inhibitory potency .

3. Antiaggregation Properties

The antiaggregation effects against amyloid-beta (Aβ) peptides have been documented, indicating potential applications in Alzheimer's treatment. Compounds that prevent Aβ aggregation are essential in mitigating neurotoxicity associated with plaque formation .

Case Study 1: Neuroprotective Agents

A study focusing on multi-targeted agents for Alzheimer's disease synthesized several derivatives that included piperidine moieties. These compounds were tested for their neuroprotective effects and showed promising results in reducing neuroinflammation and oxidative stress in neuronal cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research involving Mannich bases has demonstrated that modifications to the piperidine structure can significantly alter biological activity. For example, the introduction of various substituents on the piperidine ring led to enhanced activity against cholinesterases and improved neuroprotective profiles .

Data Table: Biological Activities

Activity TypeCompound/AnalogueIC50 Values (µM)Reference
AChE InhibitionPiperidine Derivative A12.5
BChE InhibitionPiperidine Derivative B8.3
Aβ AntiaggregationPiperidine Derivative C15.0
NeuroprotectionPiperidine Derivative DN/A

Scientific Research Applications

Medicinal Chemistry

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have demonstrated significant biological activity, particularly in modulating neurotransmitter systems, which positions it as a candidate for treating neurological disorders.

Key Findings :

  • Interaction studies indicate binding affinity to various receptors involved in neuropharmacology, suggesting potential therapeutic effects similar to existing piperidine-based drugs.
  • Preliminary data suggest its role as an enzyme inhibitor, which could be beneficial in developing treatments for conditions like depression or anxiety disorders.

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

  • Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors.
  • Enzyme Inhibition : Possible inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter breakdown.

Case Studies and Research Insights

Several studies have been conducted to evaluate the pharmacological properties of this compound:

Case Study 1: Neuropharmacological Activity

A study investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated significant anxiolytic effects at specific dosages, highlighting its potential as an antidepressant or anxiolytic agent.

Case Study 2: Enzyme Interaction

Another research project focused on the compound's interaction with MAO enzymes. The findings suggested that it could inhibit MAO activity effectively, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with various nucleophiles. This reactivity enables structural diversification for pharmaceutical intermediate synthesis .

NucleophileReaction ConditionsProductYield (%)Source
AminesDMF, 60°C, 12hPiperidine-4-methanamine derivatives65-78
ThiolsEtOH, reflux, 6hThioether analogs52
HydroxideNaOH(aq), 80°C, 3hAlcohol derivatives89

Mechanistic insight : The reaction with amines proceeds via a bimolecular transition state, with steric hindrance from the 2,2-dimethylpropanoyl group slightly reducing reaction rates compared to simpler bromopiperidines .

Elimination Reactions

Under basic conditions, the compound participates in Hofmann-type eliminations , forming unsaturated heterocycles :

text
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one → (PPh₃, CH₂Cl₂, 12h) Octahydrocyclopenta[c]azepine derivatives (34% yield)

Key observations:

  • Reaction with triphenylphosphine generates phosphonium intermediates

  • Subsequent elimination produces 7-membered azepine rings

  • Steric effects from the dimethylpropanoyl group favor trans-alkene formation

Ketone Functionalization

The 2,2-dimethylpropan-1-one moiety undergoes selective transformations:

Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone to a secondary alcohol while preserving the bromomethyl group :
C OH2/PdCH OH \text{C O}\xrightarrow{\text{H}_2/\text{Pd}}\text{CH OH }

Yield : 92%
Application : Alcohol intermediates enable etherification or esterification .

Enolate Chemistry

Strong bases (LDA, THF, -78°C) generate enolates for C-C bond formation:

ElectrophileProductDiastereomeric Ratio
Allyl bromideβ,γ-unsaturated ketones3:1
BenzaldehydeCross-aldol adducts2.5:1

Cross-Coupling Reactions

The bromomethyl group participates in Pd-catalyzed couplings :

Reaction TypeConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-containing analogs
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminomethyl derivatives

Limitation : Bulky 2,2-dimethylpropanoyl group reduces coupling efficiency compared to non-substituted analogs (∼15% lower yields) .

Stability Considerations

Critical degradation pathways under storage conditions:

ConditionDegradation ProductHalf-Life
pH < 3 (aqueous)Demethylation products8 days
UV light (254 nm)Radical bromination byproducts24h
40°C/75% RHHydrolysis to piperidinols30 days

Stabilization requires storage at -20°C under inert atmosphere .

Comparative Reactivity Analysis

Reaction SiteRelative Reactivity (vs analog*)Key Influencing Factor
Bromomethyl1.3×Enhanced leaving group ability
Ketone carbonyl0.7×Steric hindrance from dimethyl
Piperidine nitrogen0.5×Electron-withdrawing ketone

*Analog = 4-bromomethylpiperidine without propanoyl substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison with key analogs:

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

This analog replaces the bromomethyl group with a hydroxymethyl (-CH₂OH) substituent (Ref: 3D-FGA53554) .

  • Structural Impact: The hydroxyl group reduces electrophilicity compared to the bromine atom, limiting its utility in alkylation reactions.
  • Synthetic Utility : The hydroxymethyl derivative serves as an intermediate for further functionalization (e.g., esterification or oxidation), whereas the bromomethyl variant is preferred for nucleophilic substitution reactions.
  • Stability : Bromine’s higher atomic weight (79.9 vs. 16 for -OH) increases molecular weight but may reduce thermal stability due to weaker C-Br bonds compared to C-O bonds.

Piperidine Derivatives with Aromatic or Heterocyclic Substituents

Compounds such as 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives differ significantly:

  • Functional Groups : The presence of chlorophenyl and fluorobenzoisoxazole moieties enhances biological activity (e.g., antimicrobial or CNS-targeting effects) but complicates synthesis due to steric hindrance and regioselectivity challenges.
  • Reactivity : Unlike the bromomethyl-pivaloyl hybrid, these derivatives prioritize aromatic interactions over alkylation, making them more suited for pharmaceutical applications than industrial synthesis.

Comparative Data Table

Property 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Substituent Bromomethyl (-CH₂Br) Hydroxymethyl (-CH₂OH)
Molecular Weight 262.19 g/mol ~218.25 g/mol (estimated)
Key Reactivity Nucleophilic substitution (e.g., SN2 reactions) Hydrogen bonding, oxidation to aldehydes/carboxylic acids
Applications Alkylating agent in organic synthesis Intermediate for polar functional group introduction
Commercial Availability Limited (temporarily out of stock) Available via specialized suppliers (e.g., CymitQuimica)

Preparation Methods

Bromination of 4-Methylpiperidine Derivatives

One common approach is the selective bromination of a 4-methylpiperidine derivative to yield the 4-(bromomethyl) substitution. This can be achieved by:

  • Radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide initiators).
  • Electrophilic bromination in the presence of a solvent such as carbon tetrachloride or dichloromethane.

This step requires careful control to avoid overbromination or side reactions.

N-Acylation with 2,2-Dimethylpropanoyl Chloride

Following bromination, the piperidine nitrogen is acylated using 2,2-dimethylpropanoyl chloride (tert-butylacetyl chloride) or an equivalent activated acid derivative. The reaction is typically conducted in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Solvent(s) Notes
1 Bromination N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), light CCl4 or CH2Cl2 Selective bromination at 4-methyl position
2 Purification Chromatography or crystallization - Removal of unreacted starting materials
3 N-Acylation 2,2-Dimethylpropanoyl chloride, base (Et3N) CH2Cl2 or THF Formation of amide bond at piperidine nitrogen
4 Work-up and purification Aqueous wash, drying, solvent removal - Isolation of final product

Alternative Synthetic Approaches

Patent literature suggests alternative methods that may be adapted for this compound or structurally related derivatives:

  • Use of polar protic solvents such as methanol, ethanol, or isopropanol during coupling or substitution steps to improve reaction rates and yields.
  • Base-mediated coupling of piperidine derivatives with acylating agents in the presence of strong bases like sodium or potassium hydroxide or metal alkoxides to facilitate nucleophilic substitution.
  • Avoidance of transition metal catalysis for halide to nitrogen substitution to reduce costs and impurities, favoring base-promoted reactions.

Research Findings and Optimization Parameters

  • Solvent choice significantly affects reaction efficiency. Polar aprotic solvents favor acylation, while protic solvents can aid bromination steps.
  • Base selection is critical; tertiary amines such as triethylamine are preferred for acylation to neutralize HCl byproduct without nucleophilic interference.
  • Temperature control during bromination is essential to prevent side reactions and degradation.
  • Reaction time optimization can improve yield and purity; typical bromination reactions proceed over several hours under controlled conditions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction
Bromination agent N-Bromosuccinimide (NBS) Selective bromination at benzylic/methyl
Initiator AIBN or light Radical initiation for bromination
Solvent (bromination) Carbon tetrachloride, dichloromethane Non-polar solvents stabilize radicals
Acylating agent 2,2-Dimethylpropanoyl chloride Provides tert-butylcarbonyl group
Base (acylation) Triethylamine, pyridine Neutralizes acid byproducts
Solvent (acylation) Dichloromethane, tetrahydrofuran Aprotic solvents favor acylation
Temperature 0–25 °C (bromination), 0–40 °C (acylation) Controls reaction rate and selectivity
Purification Chromatography, recrystallization Isolates pure product

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, and what critical reaction conditions optimize yield?

The synthesis typically involves multi-step pathways:

  • Step 1 : Preparation of the piperidine precursor. For example, 4-(bromomethyl)piperidine can be synthesized via bromination of 4-methylpiperidine using N-bromosuccinimide (NBS) under radical initiation conditions .
  • Step 2 : Coupling with 2,2-dimethylpropan-1-one. A nucleophilic substitution or acylation reaction is employed. For similar ketone-piperidine systems, Friedel-Crafts acylation with AlCl₃ as a catalyst is effective, but steric hindrance from the dimethyl groups may require elevated temperatures (80–100°C) .
  • Critical Conditions : Anhydrous solvents (e.g., dichloromethane), inert atmosphere (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio of piperidine to acylating agent) are essential to minimize side reactions.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~3.4–3.6 ppm. The piperidine ring protons resonate as multiplet signals between 1.5–2.8 ppm. The 2,2-dimethylpropan-1-one group shows a singlet for the (CH₃)₂C=O at ~2.1 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the quaternary carbon (C(CH₃)₂) is near 35 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For bromine-containing analogs, high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters are critical for accurate modeling .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in medicinal chemistry applications?

The bromomethyl group serves as a versatile electrophilic site:

  • Covalent Binding : It reacts with nucleophilic residues (e.g., cysteine thiols) in proteins, enabling irreversible inhibition. For example, analogs with bromomethyl moieties form covalent adducts with kinase targets, as shown in crystallographic studies .
  • Synthetic Flexibility : The Br atom can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, expanding structural diversity for structure-activity relationship (SAR) studies .

Q. What computational methods predict this compound’s biological interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like G-protein-coupled receptors (GPCRs). The 2,2-dimethylpropan-1-one moiety’s steric bulk may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) assess the electrophilicity of the bromomethyl group. Fukui indices indicate susceptibility to nucleophilic attack at the CH₂Br carbon .

Q. How do structural analogs compare in reactivity and bioactivity?

Compound NameKey Structural DifferencesReactivity/Bioactivity Insights
1-(4-(Chloromethyl)piperidin-1-yl)-2,2-dimethylpropan-1-oneCl instead of BrLower electrophilicity; reduced covalent binding efficiency
1-[4-(Iodomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-oneI instead of BrHigher leaving-group ability; enhanced cross-coupling yields
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-oneOH instead of BrLacks electrophilic site; used as a non-covalent inhibitor scaffold

Q. What strategies resolve contradictions in experimental data (e.g., low yields in acylation)?

  • Contradiction : Low yields (<40%) in Friedel-Crafts acylation due to steric hindrance.
  • Resolution :
    • Alternative Catalysts : Use BF₃·Et₂O instead of AlCl₃ for milder conditions .
    • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 20% .
    • In Situ Quenching : Add aqueous NaHCO₃ immediately post-reaction to prevent ketone decomposition .

Methodological Guidance

Q. How does the steric environment of the 2,2-dimethylpropan-1-one moiety affect stability?

The geminal dimethyl groups create a rigid, hydrophobic environment:

  • Stabilization : The bulky groups hinder hydrolysis of the ketone by shielding the carbonyl carbon from nucleophiles like water .
  • Conformational Restriction : In protein-binding studies, this rigidity reduces entropic penalties upon binding, enhancing affinity for deep hydrophobic pockets .

Q. What are best practices for handling and storage?

  • Storage : Under inert gas (Ar) at –20°C in amber vials to prevent light-induced C-Br bond cleavage.
  • Degradation Signs : Discoloration (yellow to brown) indicates bromine loss; verify purity via TLC (Rf = 0.5 in hexane:EtOAc 7:3) before use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

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